![molecular formula C6H11ClN2 B595510 3-Ethyl-4-methyl-1H-pyrazole hydrochloride CAS No. 1218791-04-8](/img/structure/B595510.png)
3-Ethyl-4-methyl-1H-pyrazole hydrochloride
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Overview
Description
3-Ethyl-4-methyl-1H-pyrazole hydrochloride is a chemical compound with the CAS Number: 1218791-04-8 and Linear Formula: C6H11ClN2 . It has a molecular weight of 146.62 and its IUPAC Name is 3-ethyl-4-methyl-1H-pyrazole hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Ethyl-4-methyl-1H-pyrazole hydrochloride is 1S/C6H10N2.ClH/c1-3-6-5(2)4-7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H . The Canonical SMILES is CCC1=C(C=NN1)C.Cl .Physical And Chemical Properties Analysis
3-Ethyl-4-methyl-1H-pyrazole hydrochloride has a molecular weight of 146.62 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond . The topological polar surface area is 28.7 Ų .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
The pyrazole moiety is frequently used as a scaffold in the synthesis of bioactive chemicals . This makes it a valuable tool in the field of drug discovery, where researchers are constantly looking for new structures that can interact with biological targets.
Agrochemistry
In the field of agrochemistry, pyrazoles are used in the development of new pesticides and herbicides . Their ability to interfere with the biological processes of pests makes them effective in this role.
Coordination Chemistry
Pyrazoles can act as ligands in coordination chemistry, forming complexes with various metals . These complexes can have a variety of uses, from catalysis to materials science.
Organometallic Chemistry
In organometallic chemistry, pyrazoles can form part of the organic ligand in a metal complex . These complexes can be used in a variety of reactions, including some types of polymerization.
Synthesis Methods
Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These synthesis methods are valuable tools in organic chemistry.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects . For instance, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor .
Mode of Action
For example, 4-methyl-1H-pyrazole blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure .
Biochemical Pathways
For instance, 4-methyl-1H-pyrazole inhibits the activity of the enzyme CYP2E1 .
Result of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects .
properties
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-3-6-5(2)4-7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUFTSNULWOPRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681978 |
Source
|
Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218791-04-8 |
Source
|
Record name | 1H-Pyrazole, 3-ethyl-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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